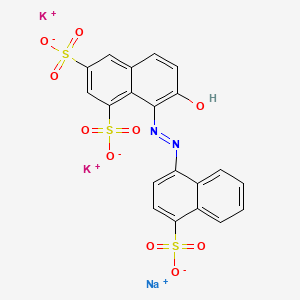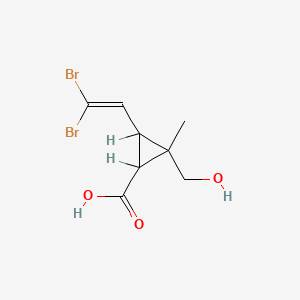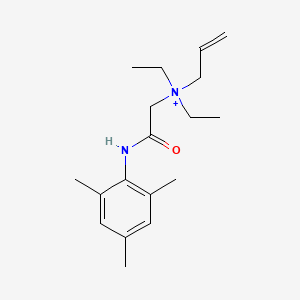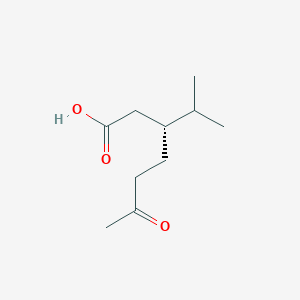
(3R)-6-Oxo-3-(propan-2-yl)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-6-Oxo-3-(propan-2-yl)heptanoic acid is an organic compound with a complex structure that includes a ketone group, an isopropyl group, and a carboxylic acid group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6-Oxo-3-(propan-2-yl)heptanoic acid typically involves multi-step organic reactions. One common method is the aldol condensation of an appropriate aldehyde with a ketone, followed by oxidation and hydrolysis steps. The reaction conditions often require the use of strong bases like sodium hydroxide and oxidizing agents such as potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to increase yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions, while continuous flow reactors may be employed to optimize reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-6-Oxo-3-(propan-2-yl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Esterification: Sulfuric acid (H₂SO₄) as a catalyst with an alcohol.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of (3R)-6-hydroxy-3-(propan-2-yl)heptanoic acid.
Esterification: Formation of esters such as methyl (3R)-6-oxo-3-(propan-2-yl)heptanoate.
Wissenschaftliche Forschungsanwendungen
(3R)-6-Oxo-3-(propan-2-yl)heptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Wirkmechanismus
The mechanism by which (3R)-6-Oxo-3-(propan-2-yl)heptanoic acid exerts its effects involves interactions with specific enzymes and receptors. The ketone group can act as an electrophile, participating in nucleophilic addition reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R)-6-Oxo-3-(methyl)heptanoic acid
- (3R)-6-Oxo-3-(ethyl)heptanoic acid
- (3R)-6-Oxo-3-(butyl)heptanoic acid
Uniqueness
(3R)-6-Oxo-3-(propan-2-yl)heptanoic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
80845-81-4 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
(3R)-6-oxo-3-propan-2-ylheptanoic acid |
InChI |
InChI=1S/C10H18O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h7,9H,4-6H2,1-3H3,(H,12,13)/t9-/m1/s1 |
InChI-Schlüssel |
ZLKOMEDABHKFAC-SECBINFHSA-N |
Isomerische SMILES |
CC(C)[C@H](CCC(=O)C)CC(=O)O |
Kanonische SMILES |
CC(C)C(CCC(=O)C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)
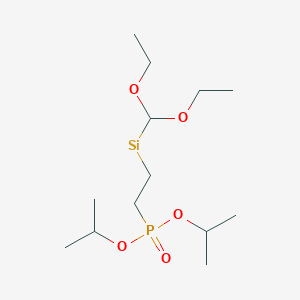
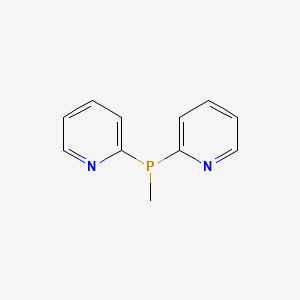

![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)
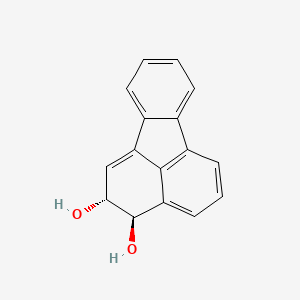

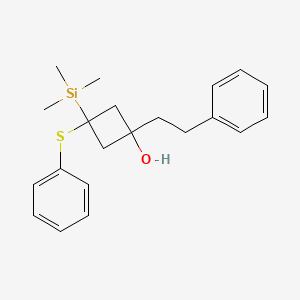
![3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid](/img/structure/B14420985.png)
![S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate](/img/structure/B14420992.png)
